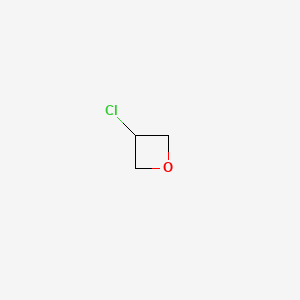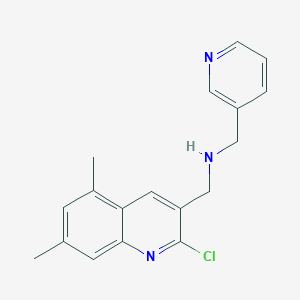
(2-氯-5,7-二甲基-喹啉-3-基甲基)-吡啶-3-基甲基-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "(2-Chloro-5,7-dimethyl-quinolin-3-ylmethyl)-pyridin-3-ylmethyl-amine" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The compound is structurally related to the 2-(aryl or heteroaryl)quinolin-4-amines and other quinoline derivatives that have been synthesized and characterized in the provided studies .
Synthesis Analysis
The synthesis of quinoline derivatives often involves novel chemistries, as mentioned in the first paper, where a series of 2-(aryl or heteroaryl)quinolin-4-amines were synthesized . Although the exact synthesis of the compound is not detailed in the provided papers, similar compounds have been prepared using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions or one-step ring-forming reactions that generate the central pyridine ring . These methods could potentially be adapted for the synthesis of "(2-Chloro-5,7-dimethyl-quinolin-3-ylmethyl)-pyridin-3-ylmethyl-amine".
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex, with the potential for intramolecular stacking and interactions. For example, in the second paper, the X-ray crystal structures and 1H NMR shifts of 2,6-di(quinolin-8-yl)pyridines were discussed, suggesting intramolecular stacking in a RuII complex . This information could be relevant when analyzing the molecular structure of the compound , as it may exhibit similar structural characteristics.
Chemical Reactions Analysis
Quinoline derivatives can form coordinate bonds with metal ions, as shown in the fourth paper, where structures containing nitrogen atoms were synthesized to form complexes with metal ions like Mn(II) and Fe(II) . The compound "(2-Chloro-5,7-dimethyl-quinolin-3-ylmethyl)-pyridin-3-ylmethyl-amine" may also have the ability to coordinate with metal ions, which could be useful in applications such as targeted delivery of therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the third paper describes the synthesis of a ditopic fluorescent ligand based on di(pyridin-2-yl)amine, which was characterized using fluorescence and UV-vis spectroscopy . The compound may also exhibit fluorescence properties, which could be useful for imaging or diagnostic purposes. Additionally, the stability constants and composition of complexes formed with various cations were determined, which could provide insights into the stability and reactivity of the compound .
科学研究应用
合成和表征
新化合物的合成:Belguedj 等人 (2015) 的一项研究调查了使用吡啶鎓叶立德合成新化合物,这导致形成五元环结构。这个过程突出了此类化合物在创建复杂分子结构中的多功能性 (Belguedj 等人,2015).
金属配合物的开发:Bortoluzzi 等人 (2011) 使用三齿 N 供体配体制备了新的铂(II) 和钯(II) 配合物,证明了这些化合物形成稳定和新型金属配合物的潜力 (Bortoluzzi 等人,2011).
荧光传感器开发:Mac 等人 (2010) 合成了一种基于喹啉骨架的新型荧光染料,该染料可用作检测小无机阳离子的传感器。这项研究强调了此类化合物在创建灵敏且特异的传感器中的效用 (Mac 等人,2010).
配位化学和配体开发
金属配合物的配体:Yang 等人 (2017) 合成了含有氮原子的化合物,这些氮原子能够与金属离子形成配位键,突出了此类化合物作为配体在金属络合物形成中的作用 (Yang 等人,2017).
铜(II)配合物的合成:Agarwal 等人 (2021) 使用苯酚胺配体合成了双核铜(II)配合物,证明了这些化合物在创建复杂配位结构中的应用 (Agarwal 等人,2021).
铁(II)配合物研究:Yu (2012) 的一项研究涉及使用三足配体合成单核铁(II)配合物,展示了创建具有特定配位几何结构的不同金属配合物的潜力 (Yu,2012).
化学合成和反应性
胺化反应:Garlapati 等人 (2012) 探索了喹唑啉酮衍生物的胺化反应,强调了此类化合物在有机合成中的反应性和效用 (Garlapati 等人,2012).
多样性导向合成:Kantevari 等人 (2011) 通过 Bohlmann-Rahtz 反应实现了多种吡啶和喹啉酮类似物的合成,突出了该化合物在创建各种化学结构中的效用 (Kantevari 等人,2011).
抗菌活性:Saeed-ur-Rehman 等人 (2013) 合成了喹啉衍生物的配合物并测试了它们的抗菌活性,展示了这些化合物的潜在生物医学应用 (Saeed-ur-Rehman 等人,2013).
催化和聚合
聚合中的催化:Shu Qiao 等人 (2011) 证明了喹啉-8-胺衍生物在开环聚合催化中的用途,表明此类化合物在工业聚合物生产中的作用 (Shu Qiao 等人,2011).
镍(II)催化的低聚反应:Obuah 等人 (2014) 在镍(II)催化的乙烯低聚反应中使用了吡唑基胺配体,突出了在开发新催化工艺中的应用 (Obuah 等人,2014).
安全和危害
属性
IUPAC Name |
N-[(2-chloro-5,7-dimethylquinolin-3-yl)methyl]-1-pyridin-3-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3/c1-12-6-13(2)16-8-15(18(19)22-17(16)7-12)11-21-10-14-4-3-5-20-9-14/h3-9,21H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPPQNXEZABRPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=NC2=C1)Cl)CNCC3=CN=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5,7-dimethyl-quinolin-3-ylmethyl)-pyridin-3-ylmethyl-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

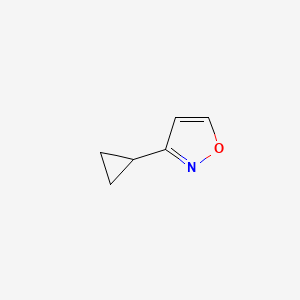
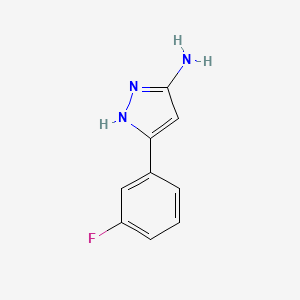
![7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320087.png)

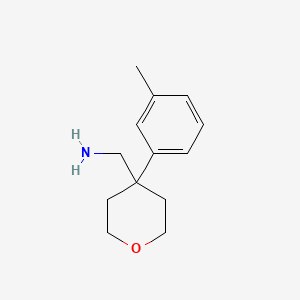
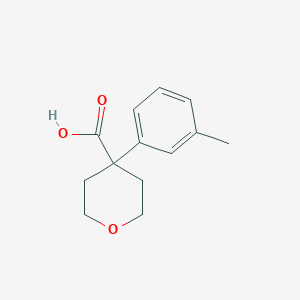
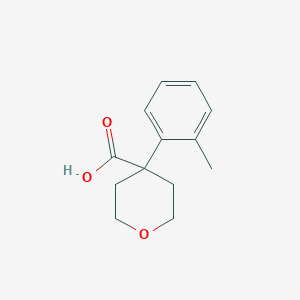

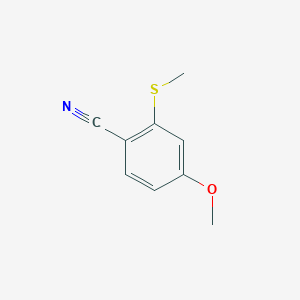
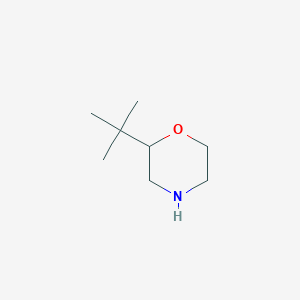
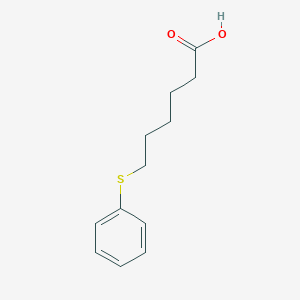

![Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide](/img/structure/B1320123.png)
